molecular formula C14H15N3O2 B8591836 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid

1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid

Cat. No.: B8591836
M. Wt: 257.29 g/mol
InChI Key: RBLMDFOYINBMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then further reacted with pyrrolidine under suitable conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 1-Phenyl-3-carbethoxypyrazolone
  • 3-Phenyl-1H-pyrazole-5-carboxylic acid
  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness: 1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid is unique due to the presence of both a pyrrolidine and a pyrazole ring, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

1-phenyl-5-pyrrolidin-1-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H15N3O2/c18-14(19)12-10-13(16-8-4-5-9-16)17(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,19)

InChI Key

RBLMDFOYINBMJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to this procedure 1-(2-Fluoro-phenyl)-5-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid is prepared starting from 5-Amino-1-(2-fluoro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Name
1-(2-Fluoro-phenyl)-5-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid
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reactant
Reaction Step One
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